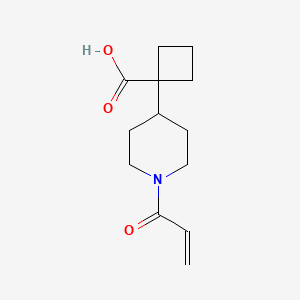

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMMHCUCJGTAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group is introduced via an acylation reaction using prop-2-enoyl chloride.

Cyclobutane Ring Formation: The cyclobutane ring is formed through a cyclization reaction involving the piperidine derivative.

Final Coupling: The final step involves coupling the cyclobutane ring with the piperidine derivative to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Functional Groups and Structural Features

-

Cyclobutane-1-carboxylic acid : The carboxylic acid moiety (-COOH) is reactive, capable of undergoing nucleophilic acyl substitution, esterification, or amide formation.

-

Prop-2-enoyl group : This α,β-unsaturated carbonyl system (C=C-C=O) is susceptible to conjugate additions (e.g., Michael addition) and cycloaddition reactions (e.g., Diels-Alder).

-

Piperidine ring : The secondary amine in the piperidine substituent could participate in alkylation, acylation, or salt formation under basic conditions.

Reactions of the Carboxylic Acid Group

Reactions of the Prop-2-enoyl Group

| Reaction Type | Mechanism | Potential Products |

|---|---|---|

| Michael Addition | Nucleophilic attack on the β-carbon by enolates or thiolates | Conjugated adducts |

| Diels-Alder Reaction | [4+2] Cycloaddition with dienes | Six-membered cyclic adducts |

| Polymerization | Radical or ionic polymerization via the α,β-unsaturated system | Polyacrylate-like polymers |

Reactions of the Piperidine Ring

| Reaction Type | Mechanism | Potential Products |

|---|---|---|

| Alkylation | Reaction with alkyl halides (R-X) | Quaternary ammonium salts |

| Acylation | Reaction with acyl chlorides (R-COCl) | N-acylpiperidine derivatives |

Scientific Research Applications

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane-Carboxylic Acid Derivatives with Heterocyclic Substituents

INCB059872

- Structure: 1-((4-(methoxymethyl)-4-((((1R,2S)-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)cyclobutane-1-carboxylic acid ().

- Key Features :

- Cyclopropane-phenyl substituent on piperidine.

- Co-formulated with 4-methylbenzenesulfonic acid for solubility.

- Applications : Epigenetic drug candidate for prostate cancer ().

- Comparison : Unlike the target compound, INCB059872 incorporates a cyclopropane ring and a sulfonic acid counterion, enhancing solubility and steric complexity.

1-(Morpholin-4-yl)cyclobutane-1-carboxylic Acid

- Structure: Morpholine substituent instead of propenoyl-piperidine ().

- Key Features :

- Molecular weight: 185.22 g/mol.

- Morpholine improves hydrophilicity and hydrogen-bonding capacity.

- Applications : Intermediate for pharmaceuticals requiring enhanced solubility.

Cyclobutane-Carboxylic Acid Derivatives with Fluorinated Substituents

- Comparison: Fluorination increases electronegativity and metabolic resistance compared to the target compound’s propenoyl-piperidine group. These derivatives are more suited for CNS targets due to enhanced blood-brain barrier penetration.

Cyclobutane-Carboxylic Acid Derivatives in Peptide Stapling

E7/Z7 Amino Acids

- Structures: (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid ().

- Key Features: Amino and alkenyl substituents enable ring-closing metathesis (RCM). Rigid cyclobutane enforces α-helical peptide conformations.

- Applications : Hydrocarbon peptide stapling for stabilizing therapeutic peptides ().

- Comparison : Unlike the target compound, E7/Z7 derivatives prioritize conformational control over covalent reactivity, highlighting the cyclobutane scaffold’s versatility.

Aromatic and Ester-Functionalized Cyclobutane Derivatives

1-(4-Cyanophenyl)cyclobutane-1-carboxylic Acid

- Structure: Aromatic cyanophenyl substituent ().

- Key Features: Molecular weight: 201.22 g/mol.

- Applications : Intermediate for kinase inhibitors or PET tracers.

1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

- Structure : Methoxycarbonyl ester ().

- Key Features :

- Molecular weight: 158.15 g/mol.

- Ester group acts as a prodrug moiety.

Applications : Prodrug design for controlled release.

- Comparison: These derivatives prioritize aromatic interactions or prodrug strategies over the target compound’s piperidine-propenoyl pharmacophore.

Biological Activity

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid, a compound with a unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutane core linked to a piperidine moiety with an enoyl substituent. Its molecular formula is C₁₃H₁₉N₁O₂, and it has a molecular weight of approximately 221.3 g/mol. The presence of the cyclobutane ring contributes to its structural rigidity, which is often associated with enhanced biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP11A1, which plays a crucial role in steroidogenesis and other metabolic processes . This inhibition can lead to altered hormone levels and may have implications in treating conditions related to steroid imbalance.

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can interact with neurotransmitter systems, potentially providing neuroprotective benefits against neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound can modulate the activity of various receptors and enzymes. For example, cyclopropene derivatives related to this compound were shown to affect plant growth by altering hormonal pathways, indicating a broader biological relevance beyond mammalian systems .

Toxicological Profile

Toxicological assessments have indicated that simple carboxylic acids like this compound generally exhibit low toxicity profiles. The expected exposure routes are dermal or oral, with minimal systemic effects reported in preliminary studies . This safety profile is promising for potential therapeutic applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₁O₂ |

| Molecular Weight | 221.3 g/mol |

| Potential Biological Activities | Enzyme inhibition, antimicrobial |

| Toxicity Profile | Low toxicity |

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, including cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by piperidine functionalization. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen (as seen in structurally similar compounds) can prevent unwanted side reactions during acylation . Post-synthetic deprotection under acidic conditions (e.g., HCl in dioxane) yields the final product. Optimization includes monitoring reaction progress via TLC and using high-resolution mass spectrometry (HRMS) for intermediate validation .

Q. Which analytical techniques are essential for verifying the compound’s purity and structural identity?

- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms regiochemistry and stereochemistry, while liquid chromatography-mass spectrometry (LC-MS) detects impurities. High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, methanol/water gradients) quantifies purity (>95% threshold). X-ray crystallography, refined via SHELXL , resolves absolute configuration if crystalline derivatives are obtainable .

Q. What safety protocols should be followed given limited toxicological data on related piperidine derivatives?

- Methodological Answer : Assume acute toxicity based on structural analogs (e.g., benzyl 4-aminopiperidine-1-carboxylate). Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with soap/water for 15 minutes; for ingestion, rinse mouth and seek medical attention. Store under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguous electron density in the compound’s crystal structure?

- Methodological Answer : SHELXD is used for phase determination via dual-space algorithms, while SHELXL refines anisotropic displacement parameters. For twinned crystals (common in strained cyclobutane systems), the TWIN/BASF commands in SHELXL model twin laws. WinGX integrates ORTEP for visualizing thermal ellipsoids and validating hydrogen-bonding networks.

Q. How should researchers reconcile discrepancies between computational conformational predictions and experimental crystallographic data?

- Methodological Answer : Perform density functional theory (DFT) geometry optimizations (e.g., B3LYP/6-31G*) and compare with crystallographic torsion angles. If discrepancies arise (e.g., cyclobutane puckering vs. planar DFT models), consider solvent effects or crystal packing forces. Use molecular dynamics simulations (AMBER/CHARMM) to assess flexibility in solution .

Q. What strategies can systematically modify the cyclobutane-piperidine scaffold to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Cyclobutane modifications : Introduce substituents (e.g., methyl, fluoro) to modulate ring strain and steric effects .

- Piperidine functionalization : Replace the propenoyl group with bioisosteres (e.g., acrylamides, sulfonamides) to alter hydrogen-bonding capacity .

- Activity assays : Use surface plasmon resonance (SPR) or enzyme inhibition assays (e.g., IC₅₀ determinations) to correlate structural changes with target affinity .

Q. How can researchers refine high-resolution crystallographic data with anisotropic displacement or twinning?

- Methodological Answer : For anisotropic displacement, apply the RIGU command in SHELXL to constrain thermal parameters. For twinning, use the TWIN matrix (e.g., -1 0 0 / 0 -1 0 / 0 0 -1 for inversion twins) and refine twin fractions (BASF). Validate with the Rint metric (<5% acceptable) .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed in formulation studies?

- Methodological Answer : Conduct pH-dependent solubility assays (e.g., shake-flask method, 25°C). If DMSO stock solutions precipitate in PBS (pH 7.4), consider co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the carboxylic acid). Validate via dynamic light scattering (DLS) to detect aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.